molecular formula C18H22ClN3O2 B000734 Ondansetron hydrochloride CAS No. 99614-01-4

Ondansetron hydrochloride

Cat. No. B000734
CAS RN: 99614-01-4
M. Wt: 347.8 g/mol
InChI Key: MKBLHFILKIKSQM-UHFFFAOYSA-N
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Description

Ondansetron hydrochloride is a selective serotonin 5-HT3 receptor antagonist used primarily to prevent nausea and vomiting caused by chemotherapy, radiotherapy, and postoperative situations. It works by blocking the action of serotonin, a natural substance that may cause nausea and vomiting (Markham & Sorkin, 2012).

Synthesis Analysis

The synthesis of Ondansetron hydrochloride is not detailed in the reviewed articles, but its pharmacological innovation as the first of a new class of antiemetic agents is highlighted, indicating its novel mechanism of action compared to older antiemetics (Chaffee & Tankanow, 1991).

Molecular Structure Analysis

Ondansetron hydrochloride is specifically noted for its ability to bind selectively to the serotonin type 3 (5-HT3) receptors, both in the chemoreceptor trigger zone and in the gastrointestinal tract. This selective antagonism is key to its effectiveness in controlling nausea and vomiting (Chaffee & Tankanow, 1991).

Chemical Reactions and Properties

The chemical properties of Ondansetron that contribute to its pharmacokinetic profile include its peak plasma concentrations occurring approximately one hour after an oral dose and 6 to 20 minutes after an intravenous dose. Its mean elimination half-life is approximately 3.5 hours in healthy volunteers, extending in elderly patients (Chaffee & Tankanow, 1991).

Physical Properties Analysis

While specific physical properties are not extensively discussed in the provided literature, the focus is primarily on the clinical efficacy and safety profile of Ondansetron in various therapeutic contexts.

Chemical Properties Analysis

Ondansetron's chemical effectiveness and safety have been extensively reviewed, with findings indicating it is well-tolerated, with the principal side effects being constipation and headache. Its safety profile is considered favorable, especially in the context of cancer treatment, where it does not induce troublesome side effects and shows no interaction with commonly co-prescribed drugs or dependence liability (Smith Rn, 1989).

Scientific Research Applications

  • Chemotherapy-Induced Emesis Treatment : Ondansetron hydrochloride is extensively used to treat emesis (vomiting) induced by chemotherapy. Its efficacy is increased when combined with dexamethasone, as it helps in managing nausea and vomiting associated with cancer chemotherapy (Rolin et al., 2011).

  • Transdermal Delivery Systems : Research has focused on developing transdermal delivery systems for Ondansetron hydrochloride. For example, a matrix-type transdermal system has been developed for better drug penetration through rat skin, utilizing menthol as a penetration enhancer (Fathima et al., 2011).

  • Treatment of CNS-Related Disorders : Ondansetron hydrochloride acts as a selective 5-HT(3) receptor antagonist, indicating potential novel applications in treating various central nervous system (CNS)-related disorders (Ye et al., 2006).

  • Fast Dissolving Oral Films : The development of fast-dissolving films of Ondansetron hydrochloride can improve patient compliance and the efficacy of the antiemetic drug. This formulation is significant for patients who have difficulty swallowing tablets (Alipour et al., 2015).

  • Nasal Delivery Systems : Ondansetron hydrochloride-loaded microspheres are suitable for nasal delivery. This method avoids hepatic first-pass metabolism and enhances the drug's residence time in the system (Mahajan et al., 2012).

  • Radiotherapy-Induced Nausea and Vomiting : It is also used for managing nausea and vomiting associated with radiotherapy, expanding its application beyond chemotherapy-induced emesis (Burnette & Perkins, 1992).

  • Anesthesiology : In anesthesiology, Ondansetron hydrochloride is used to treat perioperative nausea and vomiting. However, it has been associated with acute myocardial ischemia and severe intraoperative anaphylactoid reactions in some cases (Bosek et al., 2000; Ross & Ferrero-Conover, 1998).

  • Enhanced Drug Delivery Techniques : Studies have explored the optimal transdermal permeation of Ondansetron hydrochloride, finding that a 60% ethanol-water vehicle with 8% menthol in 2% hydroxypropyl cellulose gel formulations is effective (Krishnaiah et al., 2008).

Safety And Hazards

Ondansetron hydrochloride is toxic if swallowed. It causes serious eye damage and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It causes damage to organs through prolonged or repeated exposure (cardiovascular system, liver, nervous system). It is very toxic to aquatic life .

Future Directions

Ondansetron is a World Health Organization essential medicine . The ongoing interest in efficient synthetic processes for APIs and the clinical importance of ondansetron has prompted investigations into continuous synthesis approaches to this API .

properties

IUPAC Name

9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBLHFILKIKSQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99614-02-5 (Parent)
Record name Ondansetron hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701027913
Record name Ondansetron hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681594
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Zofran

CAS RN

99614-01-4
Record name Ondansetron hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99614-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ondansetron hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ondansetron hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ONDANSETRON HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2999F27MAD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,270
Citations
S Khan, P Kataria, P Nakhat, P Yeole - AAPS pharmscitech, 2007 - Springer
The purpose of this research was to mask the intensely bitter taste of ondansetron HCl and to formulate a rapiddisintegrating tablet (RDT) of the taste-maske drug. Taste masking was …
Number of citations: 256 link.springer.com
M Koland, RN Charyulu… - International journal of …, 2011 - ncbi.nlm.nih.gov
… The AUC and values of C max of ondansetron hydrochloride were found to be significantly greater (P< 0.005) than the selected films C2 and C3, as compared to those from the oral …
Number of citations: 110 www.ncbi.nlm.nih.gov
M Koland, VP Sandeep, NR Charyulu - Journal of Young Pharmacists, 2010 - Elsevier
… Ondansetron hydrochloride, a 5 HT3 antagonist is a powerful antiemetic drug which has … evaluate fast dissolving films of ondansetron hydrochloride for sublingual administration. The …
Number of citations: 171 www.sciencedirect.com
JA Bosso, RA Prince, JL Fox - American Journal of Hospital …, 1992 - academic.oup.com
… Ondansetron hydrochloride is a recently market ed, injectable serotonin type 3 (5-hydro.\… The objective of this study was to determine the stability of ondansetron hydrochloride at each of …
Number of citations: 22 academic.oup.com
S Beg, SS Jena, CN Patra, M Rizwan, S Swain… - Colloids and surfaces B …, 2013 - Elsevier
The current work aims to prepare the solid self-nanoemulsifying granules (SSNEGs) of ondansetron hydrochloride (ONH) to enhance its oral bioavailability by improving its aqueous …
Number of citations: 149 www.sciencedirect.com
PK Bhoyar, DM Biyani, MJ Umekar - Journal of Young Pharmacists, 2010 - Elsevier
… Ondansetron hydrochloride is an intensely bitter antiemetic drug used to treat nausea and … The purpose of the present work was to mask the taste of ondansetron hydrochloride and to …
Number of citations: 16 www.sciencedirect.com
HS Gwak, IS Oh, IK Chun - Drug development and industrial …, 2004 - Taylor & Francis
The effects of vehicles and penetration enhancers on the in vitro permeation of ondansetron hydrochloride (OS) across dorsal hairless mouse skins were investigated. Various types of …
Number of citations: 66 www.tandfonline.com
RL Hagan, MS Mallett, JL Fox - American journal of health-system …, 1996 - researchgate.net
… Solutions in 50-mL PVC containers were prepared by transferring the re quired amounts of ondansetron hydrochloride injec tion or dexamethasone sodium phosphate injection or both …
Number of citations: 31 www.researchgate.net
S Alipour, S Akbari, F Ahmadi - Trends in Pharmaceutical Sciences, 2015 - tips.sums.ac.ir
… Ondansetron hydrochloride, a selective 5-HT3 receptor blocker, is an effective antiemetic … The present study was carried out to prepare fast dissolving films of ondansetron hydrochloride …
Number of citations: 13 tips.sums.ac.ir
AR Gosai, SB Patil, KK Sawant - Int J Pharm Sci Nanotechnol, 2008 - academia.edu
… The objective of the present investigation was to prepare ODTs of ondansetron hydrochloride, because in the emesis condition as well as in above mentioned specific conditions, fast …
Number of citations: 66 www.academia.edu

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